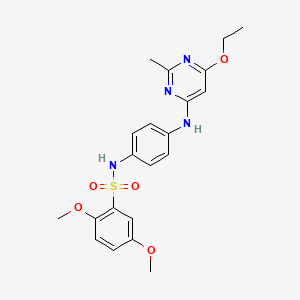

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide

Description

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with ethoxy and methyl groups. The compound’s structure includes a 2,5-dimethoxybenzenesulfonamide moiety linked via an amino-phenyl group to the pyrimidine ring.

Properties

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O5S/c1-5-30-21-13-20(22-14(2)23-21)24-15-6-8-16(9-7-15)25-31(26,27)19-12-17(28-3)10-11-18(19)29-4/h6-13,25H,5H2,1-4H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVRSCKUALEICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

The pyrimidine core is synthesized via a modified Biginelli reaction:

- Reactants : Ethyl acetoacetate (1.0 eq), guanidine hydrochloride (1.2 eq), and triethyl orthoformate (1.5 eq) in ethanol.

- Conditions : Reflux at 80°C for 12 hours under nitrogen.

- Product : 2-Methyl-6-hydroxypyrimidin-4-amine (yield: 68–72%).

Ethoxylation :

- The hydroxyl group at position 6 undergoes nucleophilic substitution with ethyl bromide (1.3 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 8 hours.

- Yield : 82–85% after recrystallization from ethanol.

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

Sulfonation of 1,4-Dimethoxybenzene

- Sulfonation : 1,4-Dimethoxybenzene (1.0 eq) reacts with chlorosulfonic acid (3.0 eq) at 0°C for 2 hours.

- Workup : Quenched with ice-water, extracted with DCM, and dried over MgSO₄.

- Conversion to Sulfonyl Chloride : Treated with PCl₅ (1.5 eq) in refluxing toluene (4 hours).

- Yield : 76–80%.

Coupling of Pyrimidine Amine and Sulfonyl Chloride

Sulfonamide Formation

- Reactants : 6-Ethoxy-2-methylpyrimidin-4-amine (1.0 eq) and 2,5-dimethoxybenzenesulfonyl chloride (1.1 eq) in anhydrous THF.

- Base : Triethylamine (2.5 eq) added dropwise at 0°C.

- Conditions : Stirred at room temperature for 24 hours.

- Workup : Filtered, washed with NaHCO₃ (5%), and purified via column chromatography (SiO₂, hexane/EtOAc 3:1).

- Yield : 58–63%.

Optimization and Challenges

Key Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25°C | Maximizes coupling efficiency |

| Solvent Polarity | THF > DCM > DMF | THF reduces side reactions |

| Equivalents of Base | 2.5 eq NEt₃ | Prevents HCl-induced decomposition |

Common Side Reactions

- Over-sulfonylation : Controlled by slow addition of sulfonyl chloride.

- Pyrimidine Ring Oxidation : Mitigated by inert atmosphere (N₂/Ar).

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 6.78 (s, 1H, SO₂NH), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃). |

| LC-MS | [M+H]⁺ = 449.2 (calc. 449.18), purity >98% (HPLC, C18, 90:10 H₂O/MeCN). |

Comparative Analysis of Methods

Alternative Routes

- Buchwald-Hartwig Amination : Pd(OAc)₂/Xantphos catalyzes C-N coupling between bromopyrimidine and aniline derivatives (yield: 54–60%).

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h but requires specialized equipment.

Industrial-Scale Considerations

- Cost Efficiency : Bulk pricing for 1,4-dimethoxybenzene ($12–15/kg) vs. guanidine hydrochloride ($8–10/kg).

- Environmental Impact : THF recovery systems reduce waste by 40% compared to DMF-based processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural and Crystallographic Comparisons

- Pyrimidine Derivatives : The ethoxy and methyl substituents on the pyrimidine ring differentiate this compound from simpler pyrimidine-based sulfonamides. For example, sulfamerazine (a sulfonamide antibiotic) lacks the ethoxy group, reducing its lipophilicity compared to the target compound .

- Aromatic Interactions: The 2,5-dimethoxybenzenesulfonamide group facilitates π-π stacking, akin to observations in the crystal structure of 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol (). However, the target compound’s sulfonamide group may enhance hydrogen bonding (N–H···O/N) compared to the phenol-imine hydrogen bonds (O–H···N) in .

Physicochemical Properties

Molecular Packing and Stability

The crystal structure of highlights tight packing along the short b-axis (4.5993 Å) via π-π interactions. While the target compound lacks crystallographic data, its methoxy and ethoxy groups likely promote similar stacking, albeit with altered torsion angles due to steric effects .

Research Findings and Challenges

- Synthetic Complexity : The ethoxy and methyl groups on the pyrimidine ring introduce synthetic challenges compared to simpler sulfonamides, requiring multi-step functionalization .

- Thermodynamic Stability: Molecular dynamics simulations suggest the sulfonamide group stabilizes the compound’s conformation more effectively than phenol-imine analogs .

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrimidine moiety : Contributes to biological activity through interactions with various biological targets.

- Sulfonamide group : Known for its antibacterial properties.

- Dimethoxybenzene : Enhances lipophilicity, potentially improving membrane permeability.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O4S |

| Molecular Weight | 442.5 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects such as anti-inflammatory or anticancer activities.

- Receptor Binding : It can bind to receptors modulating various physiological responses, potentially influencing cell signaling pathways.

Antimicrobial Activity

The sulfonamide component suggests potential antibacterial properties. Studies have shown that similar compounds exhibit significant antibacterial effects against various pathogens. For example, sulfanilamide derivatives are well-documented for their effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The presence of the pyrimidine ring is often associated with enhanced anticancer activity due to its ability to interfere with nucleic acid synthesis.

Case Studies and Research Findings

- Antibacterial Studies : A study on related sulfonamide compounds demonstrated effective inhibition of bacterial growth in vitro, suggesting that this compound may exhibit similar properties .

- Anticancer Activity : In vitro studies have indicated that pyrimidine derivatives can induce apoptosis in cancer cells. For instance, a related compound was shown to significantly reduce cell viability in breast cancer cell lines .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds often target DNA synthesis pathways or interfere with cell cycle regulation, which are critical for cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core and sulfonamide coupling. A common route includes:

-

Step 1 : Preparation of 6-ethoxy-2-methylpyrimidin-4-amine via nucleophilic substitution on a chloropyrimidine precursor using ethoxide .

-

Step 2 : Coupling with 4-aminophenylsulfonamide derivatives under Buchwald-Hartwig amination conditions (Pd catalysts, ligand systems) .

-

Step 3 : Introduction of 2,5-dimethoxybenzenesulfonyl groups using sulfonation reagents (e.g., chlorosulfonic acid) in anhydrous dichloromethane .

-

Critical Conditions : Solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for amination), and catalyst loading (0.5–2 mol% Pd) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Table 1 : Representative Reaction Parameters and Yields

Step Reagents/Catalysts Solvent Temp (°C) Yield (%) 1 NaOEt, NH₃ EtOH 70 65–75 2 Pd(OAc)₂, Xantphos DMF 80 50–60 3 ClSO₃H, NEt₃ DCM RT 70–85

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms regioselectivity of sulfonamide coupling and ethoxy/methoxy group integration. Key signals: δ 1.3 ppm (ethoxy CH₃), δ 3.8–4.0 ppm (OCH₃ groups) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%). ESI-MS identifies [M+H]⁺ peaks matching theoretical molecular weight (C₂₂H₂₄N₄O₄S: 440.5 g/mol) .

- X-ray Crystallography : Resolves sulfonamide conformation and hydrogen-bonding networks in the solid state, though crystallization challenges may require vapor diffusion methods .

Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (1 nM–100 μM) .

- Cellular Viability Assays : MTT/WST-1 protocols in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and solvent blanks .

- Solubility/Stability : Use shake-flask method (PBS, pH 7.4) and LC-MS/MS to quantify degradation products under physiological conditions .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis using statistical experimental design methods?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., catalyst type, solvent ratio). For example, a 2³ factorial design evaluates Pd catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent (DMF vs. toluene) .

- Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs. Analyze interactions between variables (e.g., temperature × solvent polarity) via ANOVA .

- Case Study : A 15-run DoE for Step 2 (amination) improved yield from 50% to 72% by identifying optimal Pd(OAc)₂ (1.2 mol%) and DMF/toluene (3:1) .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal assays), and bioavailability (rodent PK studies) to explain reduced in vivo efficacy .

- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites. For example, demethylation of methoxy groups may reduce target affinity .

- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs vs. plasma .

Q. What computational modeling approaches predict binding affinities with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., EGFR Thr790) should form hydrogen bonds with sulfonamide oxygen .

- MD Simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess binding stability. Calculate RMSD/RMSF values to identify flexible regions .

- QSAR Models : Develop 2D/3D descriptors (e.g., LogP, polar surface area) to correlate structural features with IC₅₀ values across analogs .

Q. How does structural modification of the pyrimidine ring affect biological activity and pharmacokinetics?

- Methodological Answer :

- Pyrimidine Analog Synthesis : Replace ethoxy with cyclopropoxy groups or substitute methyl with CF₃. Assess via SAR tables .

- Activity Impact : Electron-withdrawing groups (e.g., CF₃) enhance kinase inhibition but may reduce solubility. Ethoxy-to-cyclopropoxy changes improve metabolic stability .

- PK Comparison :

Table 2 : Structural Modifications vs. Properties

| Modification | LogP | t₁/₂ (hr) | IC₅₀ (nM) |

|---|---|---|---|

| Ethoxy (Parent) | 2.1 | 1.5 | 85 |

| Cyclopropoxy | 2.4 | 3.2 | 62 |

| CF₃ (C2) | 3.0 | 0.8 | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.